molecular formula C20H18N2O4S B5217719 2-{4-[(4-nitrophenyl)thio]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione

2-{4-[(4-nitrophenyl)thio]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B5217719
M. Wt: 382.4 g/mol
InChI Key: FUONGWBTJSAQBD-UHFFFAOYSA-N
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Description

2-{4-[(4-nitrophenyl)thio]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-(4-nitrophenylthio)phthalimide and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-{4-[(4-nitrophenyl)thio]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
2-{4-[(4-nitrophenyl)thio]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione has been shown to have cytotoxic effects on cancer cells. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9. The compound also inhibits the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, it has been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{4-[(4-nitrophenyl)thio]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its high yield synthesis method. The compound is also stable and can be stored for long periods without degradation. However, one limitation is that the compound is cytotoxic and requires proper handling and disposal.

Future Directions

There are several future directions for the research on 2-{4-[(4-nitrophenyl)thio]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione. One direction is to study its potential applications in cancer treatment further. The compound has shown promising results in inducing apoptosis in cancer cells and inhibiting their growth. Another direction is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, the compound's antioxidant properties can be further studied for potential applications in treating oxidative stress-related diseases.

Synthesis Methods

The synthesis of 2-{4-[(4-nitrophenyl)thio]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione involves the reaction of phthalic anhydride with 4-nitrothiophenol in the presence of a catalyst. The reaction results in the formation of N-(4-nitrophenylthio)phthalimide, which is then reduced using sodium borohydride to produce the final product. This synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

2-{4-[(4-nitrophenyl)thio]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione has potential applications in various scientific fields. It has been used as a reagent in organic synthesis to produce various compounds. The compound has also been used as a fluorescent probe to detect metal ions in biological systems. Additionally, it has been studied for its potential applications in cancer treatment due to its cytotoxic properties.

properties

IUPAC Name

2-[4-(4-nitrophenyl)sulfanylphenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c23-19-17-3-1-2-4-18(17)20(24)21(19)13-5-9-15(10-6-13)27-16-11-7-14(8-12-16)22(25)26/h5-12,17-18H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUONGWBTJSAQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)SC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(4-Nitrophenyl)sulfanyl]phenyl}-octahydro-1H-isoindole-1,3-dione

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